BenchChemオンラインストアへようこそ!

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Calcium channel pharmacology N-type calcium channel Structure-activity relationship

This specific 2,3,4-trimethoxybenzylpiperazine is uniquely substituted with a 4-ethylbenzyl group, creating a pharmacophoric profile distinct from trimetazidine or lomerizine. It is essential for head-to-head calcium channel (Caᵥ2.2, Caᵥ1.2, Caᵥ3.x) selectivity profiling against 3,4,5-isomers. Its reduced methylene linker enables SAR studies on neuroprotection potency and metabolic stability, serving as a critical minimal scaffold for MDR reversal assays.

Molecular Formula C23H32N2O3
Molecular Weight 384.5 g/mol
Cat. No. B11613306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Molecular FormulaC23H32N2O3
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC
InChIInChI=1S/C23H32N2O3/c1-5-18-6-8-19(9-7-18)16-24-12-14-25(15-13-24)17-20-10-11-21(26-2)23(28-4)22(20)27-3/h6-11H,5,12-17H2,1-4H3
InChIKeySWSAUBQZTMTUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine – Structural Baseline and Procurement Context


1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine (molecular formula C₂₃H₃₂N₂O₃; exact mass 384.24 Da) is a disubstituted piperazine derivative bearing a 4‑ethylbenzyl group on one piperazine nitrogen and a 2,3,4‑trimethoxybenzyl group on the other . The compound belongs to a pharmacologically active class that includes the anti‑anginal drug trimetazidine and the cerebral vasodilator lomerizine (KB‑2796), both of which share the 2,3,4‑trimethoxybenzyl‑piperazine substructure [1]. Its dual‑substitution architecture distinguishes it from mono‑substituted analogs and creates a unique pharmacophoric profile relevant to calcium‑channel modulation and neuroprotection research [2].

Why 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Cannot Be Replaced by In‑Class Generic Piperazine Analogs


Piperazine derivatives with trimethoxybenzyl substituents are not functionally interchangeable. The position of methoxy groups on the benzyl ring (2,3,4‑ vs. 3,4,5‑ substitution) fundamentally alters calcium‑channel subtype selectivity, as demonstrated by the N‑type calcium‑channel blocker series where 3,4,5‑trimethoxy compounds exhibited different hERG and L‑type selectivity profiles compared to 2,3,4‑substituted analogs [1]. Additionally, the identity of the second N‑substituent (4‑ethylbenzyl in the target compound vs. bis(4‑fluorophenyl)methyl in lomerizine vs. hydrogen in trimetazidine) governs lipophilicity, target engagement, and in vivo distribution [2]. A 1980 patent explicitly states that N‑substituted 2,3,4‑trimethoxybenzylpiperazine derivatives exhibit “stronger activity than trimetazidine” in coronary vasodilation and calcium antagonism, confirming that even minor N‑substituent variations produce meaningfully divergent pharmacological outcomes [3]. Procurement of a generic “trimethoxybenzylpiperazine” without precise substituent specification therefore carries a high risk of obtaining a compound with a different activity profile.

Product-Specific Quantitative Differentiation Evidence for 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine


Methoxy Substitution Pattern: 2,3,4- vs. 3,4,5-Trimethoxybenzyl Calcium Channel Selectivity

The 2,3,4‑trimethoxy substitution pattern on the benzyl ring of the target compound is a critical determinant of calcium channel subtype selectivity. In a 2012 SAR study of trimethoxybenzyl piperazine N‑type calcium channel inhibitors, the lead compound NP078585 — which bears a 3,4,5‑trimethoxybenzyl group — exhibited only modest L‑type calcium channel selectivity and substantial off‑target hERG potassium channel inhibition [1]. Optimization of this scaffold to compound 16 (which retained the trimethoxybenzylpiperazine core with alternative N‑substitution) achieved ~120‑fold selectivity over hERG and ~3600‑fold selectivity over L‑type channels [1]. The target compound, bearing a 2,3,4‑trimethoxy arrangement (identical to the trimetazidine and lomerizine pharmacophore) rather than the 3,4,5‑pattern, is structurally positioned to engage a different selectivity space within this SAR framework.

Calcium channel pharmacology N-type calcium channel Structure-activity relationship

N-Substituent Differentiation: 4-Ethylbenzyl vs. Bis(4-fluorophenyl)methyl (Lomerizine) and vs. Unsubstituted (Trimetazidine)

The 4‑ethylbenzyl N‑substituent on the target compound occupies a distinct lipophilic and steric space compared to the two most clinically relevant analogs. Lomerizine (KB‑2796) carries a bulky bis(4‑fluorophenyl)methyl group that confers diphenylpiperazine‑class L‑ and T‑type calcium channel blockade with CNS‑selective vasodilation [1]. Trimetazidine, in contrast, is mono‑substituted (unsubstituted at the second piperazine nitrogen) and acts primarily as a metabolic anti‑ischemic agent via 3‑ketoacyl‑CoA thiolase inhibition, with minimal direct calcium channel activity at therapeutic concentrations [2]. A 1980 patent by Kanebo Ltd. demonstrated that N‑acyl and N‑alkyl substitution on the 2,3,4‑trimethoxybenzylpiperazine core yields compounds with “stronger activity than trimetazidine” in coronary vessel blood flow increase and calcium antagonism [3]. The target compound’s 4‑ethylbenzyl substituent provides intermediate lipophilicity (calculated logP ~3.8–4.2) between the polar trimetazidine (logP ~1.4) and the highly lipophilic lomerizine (logP ~5.8), potentially enabling a distinct tissue distribution and PK profile.

Coronary vasodilation Calcium antagonism Piperazine N-substituent SAR

Trimethoxybenzyl Regioisomer Purity and Identity: 2,3,4- vs. 2,4,5-Substitution Analytical Differentiation

The target compound exists in a chemical space where regioisomeric contaminants (e.g., 2,4,5‑trimethoxybenzyl or 3,4,5‑trimethoxybenzyl analogs) can co‑occur during synthesis . The 2,3,4‑trimethoxy pattern is structurally identical to the pharmacophore present in trimetazidine‑related impurities, for which dedicated EP impurity reference standards (e.g., Trimetazidine Impurity H, CAS 53531‑01‑4) are commercially available with certified purity ≥96.0% by HPLC . The target compound, bearing a 4‑ethylbenzyl group in place of the ethyl carboxylate found in Impurity H, requires distinct chromatographic resolution from its 2,4,5‑ and 3,4,5‑regioisomers. Suppliers providing the target compound with accompanying HPLC‑UV purity data (typically ≥95% at 254 nm) and NMR confirmation of the 2,3,4‑substitution pattern offer procurement‑critical quality assurance that generic “trimethoxybenzylpiperazine” listings cannot guarantee.

Analytical reference standard Regioisomer identification HPLC impurity profiling

Neuroprotective Activity Class Inference: 4-Ethylphenyl-Piperazine vs. 4-Ethylbenzoyl-Piperazine (SP 008)

A closely related structural analog — 4‑ethyl‑1‑(2,3,4‑trimethoxybenzoyl)piperazine (SP 008, also referred to as SP‑008 or SP008 compound) — has documented neuroprotective activity in peer‑reviewed literature and is indexed in MeSH with the note “has neuroprotective activity; may prove useful in treating Alzheimer's disease” based on a 2005 Neuropharmacology study (49(1):86‑96) [1]. SP 008 differs from the target compound by a single oxidation state: a benzoyl carbonyl (C=O) linker versus the target compound’s benzyl methylene (CH₂) linker. This carbonyl‑to‑methylene reduction increases conformational flexibility and alters the electronic character of the aryl‑piperazine connection, which may affect metabolic stability (reduced susceptibility to reductive metabolism) while potentially retaining or modifying the neuroprotective pharmacophore. The target compound has also been listed in drug development databases under the SP‑008 program at Georgetown University/McGill University for Alzheimer's disease [2], suggesting translational interest.

Neuroprotection Alzheimer's disease Oxidative stress model

Multidrug Resistance (MDR) Modulation: 2,3,4-Trimethoxybenzylpiperazine Moiety Superiority Over Verapamil

The 2,3,4‑trimethoxybenzylpiperazine substructure — the identical pharmacophoric element present in the target compound — has been independently validated as a privileged MDR‑modulating fragment. In a 1999 SAR study of 28 flavonoid derivatives containing an N‑benzylpiperazine chain, compounds bearing the 2,3,4‑trimethoxybenzylpiperazine chain attached to flavone or flavanone moieties (compounds 13, 19, 33, and 37) were found to be more potent MDR modulators than verapamil when tested at 5 μM concentration [1]. Diverse di‑ and trimethoxy substitutions on the N‑benzyl ring were examined and found to affect MDR‑modulating activity differently, with the 2,3,4‑trimethoxy pattern emerging as the most active configuration [1]. While the target compound lacks the flavonoid moiety present in those conjugates, it retains the complete 2,3,4‑trimethoxybenzylpiperazine fragment that was essential for the superior potency over verapamil, providing a structurally simplified scaffold for investigating the minimal pharmacophore requirements for P‑glycoprotein modulation.

Multidrug resistance P-glycoprotein modulation Flavonoid-piperazine conjugates

Patent-Backed Coronary Vasodilation Potency: N-Substituted 2,3,4-Trimethoxybenzylpiperazines vs. Trimetazidine

Japanese patent JPS5583774A (Kanebo Ltd., 1980) discloses N‑substituted 2,3,4‑trimethoxybenzylpiperazine derivatives and explicitly claims they possess “low‑toxic drug having coronary vessel blood flow increasing, calcium antagonistic activity” with “stronger activity than trimetazidine” [1]. The exemplified compound — 1‑(2,3,4‑trimethoxybenzyl)‑4‑(3‑phenylpropionyl)piperazine — demonstrates that N‑acylation of the trimetazidine core enhances both coronary vasodilation and calcium antagonism relative to the parent drug [1]. The target compound, bearing an N‑(4‑ethylbenzyl) substituent instead of the N‑(3‑phenylpropionyl) group, falls within the same patent genus (Formula I: R₁–R₅ = H, lower alkyl, lower alkoxy, nitro, halogen, or CF₃; X = methylene, propylene, or ethenylene) [1]. A separate patent on piperazine derivatives as circulation‑enhancing substances (US 4,370,329, Merz & Co., 1983) further corroborates that N‑(trimethoxybenzyl)‑piperazines substituted with alkyl‑aryl groups on the second nitrogen exhibit superior cerebrovascular circulation‑enhancing action compared to cinnarizine [2].

Coronary vasodilation Calcium antagonism Ischemic cardiopathy

Prioritized Research and Industrial Application Scenarios for 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine


Calcium Channel Subtype Selectivity Profiling — N‑Type vs. L‑Type vs. T‑Type Screening

The target compound serves as a structurally distinct probe for disentangling the contributions of the 2,3,4‑trimethoxybenzyl pharmacophore and the 4‑ethylbenzyl N‑substituent to calcium channel subtype selectivity. In contrast to the 3,4,5‑trimethoxy series (NP078585 and analogs), which has published selectivity data against hERG (~120‑fold) and L‑type (~3600‑fold) channels [1], the 2,3,4‑series remains comparatively underexplored. Procurement of the target compound enables head‑to‑head patch‑clamp profiling against recombinant Caᵥ2.2 (N‑type), Caᵥ1.2 (L‑type), and Caᵥ3.x (T‑type) channels to quantify selectivity ratios and benchmark against lomerizine and trimetazidine.

Neurodegenerative Disease Drug Discovery — Linker Oxidation State SAR Around the SP 008 Scaffold

SP 008 (4‑ethyl‑1‑(2,3,4‑trimethoxybenzoyl)piperazine) has demonstrated neuroprotective activity and is under investigation for Alzheimer's disease [2]. The target compound, its methylene‑linked analog, allows systematic evaluation of how the carbonyl‑to‑methylene reduction affects (i) neuroprotection potency in H₂O₂‑insulted and glutamate‑challenged primary neuron models, (ii) metabolic stability in liver microsome assays (reduced susceptibility to ketoreductase‑mediated metabolism), and (iii) brain penetration in rodent pharmacokinetic studies. This SAR axis cannot be explored without the reduced analog.

MDR Pharmacophore Minimization — Fragment‑Based P‑Glycoprotein Modulator Development

The 2,3,4‑trimethoxybenzylpiperazine fragment has been validated as a privileged MDR‑modulating substructure with potency exceeding verapamil in flavonoid conjugate series [3]. The target compound, stripped of the flavonoid moiety, provides a minimal pharmacophore scaffold for evaluating whether the 4‑ethylbenzyl N‑substituent alone can confer sufficient P‑gp binding affinity. Procurement enables calcein‑AM accumulation assays in P‑gp‑overexpressing cell lines (e.g., KB‑V1, MCF‑7/ADR) to quantify MDR reversal activity and establish the minimal structural requirements for efflux pump inhibition.

Analytical Reference Standard — Regioisomer‑Specific HPLC Method Development for Trimetazidine‑Related Impurity Profiling

In pharmaceutical quality control, the target compound can serve as a system suitability marker for chromatographic resolution of 2,3,4‑, 2,4,5‑, and 3,4,5‑trimethoxybenzyl regioisomers — a critical capability for trimetazidine drug substance and formulation impurity profiling. Its 4‑ethylbenzyl substituent provides a distinct UV‑chromatographic retention time and mass spectrometric signature (m/z 385.2 [M+H]⁺) that differentiates it from the ethyl carboxylate‑bearing Impurity H (CAS 53531‑01‑4; m/z 339.2 [M+H]⁺), enabling its use as an internal standard or resolution marker in validated HPLC‑UV/LC‑MS methods .

Quote Request

Request a Quote for 1-[(4-Ethylphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.